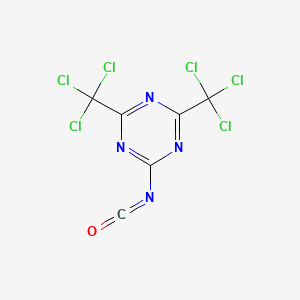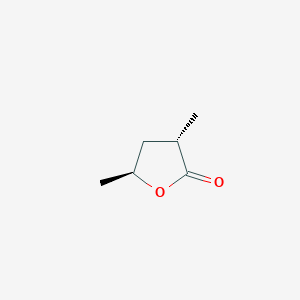
n-Hexyl-N'-nitroguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Hexyl-N’-nitroguanidine is a chemical compound that belongs to the class of nitroguanidines It is characterized by the presence of a hexyl group attached to the nitrogen atom of the nitroguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexyl-N’-nitroguanidine typically involves the reaction of hexylamine with nitroguanidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Hexylamine Reaction: Hexylamine is reacted with nitroguanidine in the presence of a suitable solvent, such as ethanol or methanol. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure n-Hexyl-N’-nitroguanidine.
Industrial Production Methods
Industrial production of n-Hexyl-N’-nitroguanidine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
n-Hexyl-N’-nitroguanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation Products: Various oxidized derivatives of n-Hexyl-N’-nitroguanidine.
Reduction Products: n-Hexyl-N’-aminoguanidine.
Substitution Products: Different alkyl or aryl substituted nitroguanidines.
Scientific Research Applications
n-Hexyl-N’-nitroguanidine has several scientific research applications, including:
Agriculture: It is used as a precursor for the synthesis of insecticides and pesticides.
Biochemistry: It is used in biochemical studies to understand the mechanisms of action of nitroguanidine derivatives.
Material Science: It is used in the synthesis of energetic materials and propellants.
Mechanism of Action
The mechanism of action of n-Hexyl-N’-nitroguanidine involves its interaction with specific molecular targets. In the case of its use as an insecticide, it acts on the nervous system of insects, leading to their death. The nitroguanidine moiety interacts with nicotinic acetylcholine receptors, disrupting normal neural transmission.
Comparison with Similar Compounds
Similar Compounds
Nitroguanidine: A parent compound with similar chemical properties.
1-Methyl-3-nitroguanidine: A derivative with a methyl group instead of a hexyl group.
1-Methyl-3-nitroso-1-nitroguanidine: A related compound with a nitroso group.
Uniqueness
n-Hexyl-N’-nitroguanidine is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to other nitroguanidine derivatives. This uniqueness makes it suitable for specific applications in agriculture and pharmaceuticals.
Properties
CAS No. |
35089-71-5 |
|---|---|
Molecular Formula |
C7H16N4O2 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-hexyl-1-nitroguanidine |
InChI |
InChI=1S/C7H16N4O2/c1-2-3-4-5-6-9-7(8)10-11(12)13/h2-6H2,1H3,(H3,8,9,10) |
InChI Key |
XVQKTZOOSZOPAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)
![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)



![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)

![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)




![(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol](/img/structure/B14686438.png)

